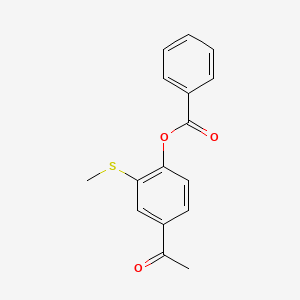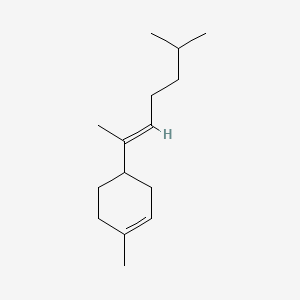
Cyclohexene, 4-(1,5-dimethyl-1-hexenyl)-1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexene, 4-(1,5-dimethyl-1-hexenyl)-1-methyl- is an organic compound belonging to the class of cycloalkenes Cycloalkenes are hydrocarbons containing a ring structure with one or more double bonds This particular compound features a cyclohexene ring substituted with a 1,5-dimethyl-1-hexenyl group and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexene, 4-(1,5-dimethyl-1-hexenyl)-1-methyl- can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexene with 1,5-dimethyl-1-hexene in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. Catalysts such as zeolites or metal oxides may be employed to facilitate the reaction. The process parameters, including temperature, pressure, and reactant concentrations, are carefully controlled to maximize the production rate and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexene, 4-(1,5-dimethyl-1-hexenyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Hydrogenation of the double bonds using catalysts such as palladium on carbon can yield saturated hydrocarbons.
Substitution: Halogenation reactions with chlorine or bromine can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under mild heating.
Reduction: Hydrogen gas in the presence of palladium on carbon at room temperature.
Substitution: Chlorine gas in the presence of UV light or bromine in an inert solvent like carbon tetrachloride.
Major Products Formed
Oxidation: Formation of cyclohexanol, cyclohexanone, or cyclohexanecarboxylic acid.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated cyclohexenes.
Aplicaciones Científicas De Investigación
Cyclohexene, 4-(1,5-dimethyl-1-hexenyl)-1-methyl- has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized as an intermediate in the synthesis of more complex organic molecules and materials.
Mecanismo De Acción
The mechanism by which Cyclohexene, 4-(1,5-dimethyl-1-hexenyl)-1-methyl- exerts its effects depends on the specific reaction or application. In biological systems, it may interact with cellular membranes or enzymes, altering their function. The molecular targets and pathways involved can vary widely based on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexene: A simpler cycloalkene with a single double bond.
1-Methylcyclohexene: A cyclohexene derivative with a methyl group.
4-(1,5-Dimethyl-1-hexenyl)cyclohexene: A similar compound with a different substitution pattern.
Uniqueness
Cyclohexene, 4-(1,5-dimethyl-1-hexenyl)-1-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
74253-03-5 |
|---|---|
Fórmula molecular |
C15H26 |
Peso molecular |
206.37 g/mol |
Nombre IUPAC |
1-methyl-4-[(E)-6-methylhept-2-en-2-yl]cyclohexene |
InChI |
InChI=1S/C15H26/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h7-8,12,15H,5-6,9-11H2,1-4H3/b14-7+ |
Clave InChI |
SLJMTUKVGJMCEJ-VGOFMYFVSA-N |
SMILES isomérico |
CC1=CCC(CC1)/C(=C/CCC(C)C)/C |
SMILES canónico |
CC1=CCC(CC1)C(=CCCC(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


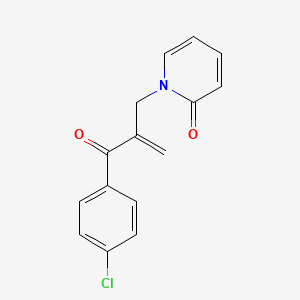
![Octadecanoic acid, 1,4-dioxaspiro[4.5]dec-2-ylmethyl ester](/img/structure/B12664119.png)

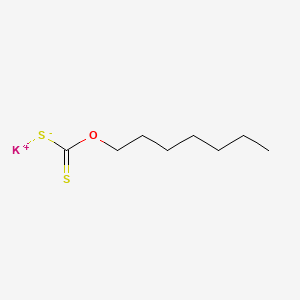
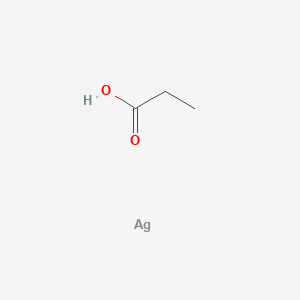



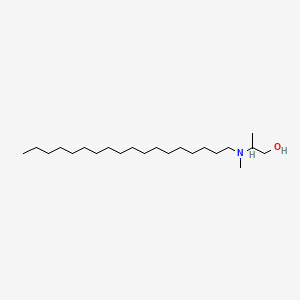

![4-[2-(2-Methoxyethoxy)ethoxy]benzene-1,3-diamine](/img/structure/B12664204.png)

![2,2'-[[3-[2-(Dodecyloxy)ethoxy]propyl]imino]bisethanol](/img/structure/B12664211.png)
